molecular formula C10H22Cl2N2O2 B2607223 Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride CAS No. 827614-56-2

Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride

Cat. No.: B2607223
CAS No.: 827614-56-2
M. Wt: 273.2
InChI Key: JNPMEYOZRVPYPP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O2 and a molecular weight of 273.2 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride typically involves the esterification of piperazine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(piperazin-1-yl)acetate
  • Piperazine derivatives
  • N-alkyl piperazines

Uniqueness

Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride is unique due to its specific ester functional group and dihydrochloride salt form, which enhance its solubility and reactivity in various chemical reactions. Compared to other piperazine derivatives, it offers distinct advantages in terms of stability and ease of handling .

Properties

IUPAC Name

tert-butyl 2-piperazin-1-ylacetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPMEYOZRVPYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002875
Record name tert-Butyl (piperazin-1-yl)acetate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-56-2
Record name tert-Butyl (piperazin-1-yl)acetate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride
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